molecular formula C12H12ClNO3 B1352184 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-79-3

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1352184
CAS No.: 63674-79-3
M. Wt: 253.68 g/mol
InChI Key: JXCVTVMOXHTEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-chloro-2-methylphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chloro-2-methylphenyl precursor, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to maximize yield and efficiency.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to derivatives with different properties.

    Substitution: The chloro group in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and other strong bases.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid include other substituted pyrrolidines and phenyl derivatives. These compounds may share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. For example:

    1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the chloro group, potentially altering its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCVTVMOXHTEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.